molecular formula C19H24N2S B2794607 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione CAS No. 691369-82-1

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Cat. No. B2794607
CAS RN: 691369-82-1
M. Wt: 312.48
InChI Key: RUEJVRZMMOBQJX-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds known for their diverse range of biological activities . The presence of a thione (sulfur) group and a dimethylaminoethyl group could potentially influence its reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the tetrahydroquinoline core, the phenyl group, and the dimethylaminoethyl group. These groups could potentially form various intra- and intermolecular interactions, influencing the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. The presence of the dimethylaminoethyl group could make it a potential nucleophile, while the thione group could act as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylaminoethyl group could potentially make it a base, while the thione group could influence its reactivity .

Mechanism of Action

The mechanism of action would largely depend on the biological context in which this compound is used. For instance, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-20(2)12-13-21-17-11-7-6-10-16(17)19(22)14-18(21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEJVRZMMOBQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=S)C=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

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